molecular formula C6H10O B14706680 trans-1-Ethoxy-buta-1,3-diene

trans-1-Ethoxy-buta-1,3-diene

Cat. No.: B14706680
M. Wt: 98.14 g/mol
InChI Key: LDVKFLIDEBQMNX-AATRIKPKSA-N
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Description

trans-1-Ethoxy-buta-1,3-diene is a conjugated diene that serves as a valuable building block in organic synthesis. Its structure, characterized by an ethoxy group attached to a trans-configured 1,3-diene system, makes it an electron-rich reagent suitable for various transformations. This compound is primarily used in transition-metal catalyzed reactions, such as Heck cross-couplings, where it reacts with aryl halides to form arylated diene products . In these reactions, it forms π-allyl palladium intermediates, leading to regio- and stereoselective outcomes . Furthermore, as an electron-rich diene, it is a potential candidate for cycloaddition reactions like the Diels-Alder reaction, where it could act as a diene component toward electron-poor dienophiles to construct six-membered rings . The ethoxy substituent can influence the regioselectivity of such additions, similar to the behavior of well-known reagents like Danishefsky's diene . Researchers value this compound for exploring new synthetic pathways and creating molecular complexity in the development of pharmaceuticals, agrochemicals, and functional materials. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1E)-1-ethoxybuta-1,3-diene

InChI

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+

InChI Key

LDVKFLIDEBQMNX-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C=C

Canonical SMILES

CCOC=CC=C

Origin of Product

United States

Advanced Theoretical and Computational Investigations of Trans 1 Ethoxy Buta 1,3 Diene

Quantum-Chemical Calculations of Electronic Structure and Energetics

Quantum-chemical calculations are fundamental to elucidating the intrinsic properties of molecules. For a conjugated system like trans-1-Ethoxy-buta-1,3-diene, these methods can predict its stability, electronic landscape, and propensity to engage in chemical reactions.

Density Functional Theory (DFT) has become a cornerstone for the study of organic reactivity due to its favorable balance of computational cost and accuracy. nih.gov Conceptual DFT provides a framework to quantify and predict the chemical behavior of molecules using indices derived from the electron density. nih.gov These tools are invaluable for understanding the reactivity of substituted dienes.

Local reactivity indices, such as the electrophilic (Pk+) and nucleophilic (Pk-) Parr functions, pinpoint the most reactive sites within the molecule. mdpi.com In s-trans-1,3-butadiene, the terminal carbon atoms are identified as the most electrophilic and nucleophilic centers. mdpi.com This analysis is crucial for predicting the regioselectivity in reactions like the Diels-Alder cycloaddition.

Table 1: Conceptual DFT Reactivity Indices for s-trans-1,3-Butadiene (Data serves as a baseline for understanding substituted dienes)

IndexDescriptionCalculated Value (eV)
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.23 mdpi.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital0.61 mdpi.com
Global Electrophilicity (ω) Measures the ability to accept electrons1.04 mdpi.com
Global Nucleophilicity (N) Measures the ability to donate electrons2.89 mdpi.com

Source: Data calculated for s-trans-1,3-butadiene. mdpi.com

For more accurate energy and geometry predictions, high-level ab initio methods are employed. These post-Hartree-Fock methods explicitly account for electron correlation, which is crucial for describing the subtle electronic effects in conjugated systems.

Møller-Plesset Perturbation Theory (MP2): This is often the first step beyond the Hartree-Fock approximation to include electron correlation. smu.edu The MP2 method provides good structural parameters and is particularly useful for calculating vibrational spectra for many molecules. ucsb.edu It has been successfully applied to diene systems, although its accuracy can be limited for certain properties, and it scales with the fifth power of the system size, making it computationally demanding for larger molecules. smu.eduucsb.edu

Coupled Cluster (CC) Theory: Regarded as one of the most accurate methods in quantum chemistry, Coupled Cluster theory provides a rigorous description of electron correlation. wikipedia.org The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" for calculations on small to medium-sized molecules when high accuracy is required. ucsb.eduwikipedia.org It provides very precise energies and geometries, allowing for reliable predictions of reaction energetics and conformational stabilities in diene systems. ucsb.edu However, its high computational cost limits its application to smaller systems. ruhr-uni-bochum.de

While single-reference methods like DFT and CCSD(T) are effective for well-behaved, ground-state molecules, they can fail when describing systems with significant multiconfigurational character. uchicago.edu Such situations arise in the study of electronically excited states, transition states of certain reactions (like pericyclic reactions), and bond-breaking processes. researchgate.netlboro.ac.uk

Multireference (MR) methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its perturbative corrections (e.g., NEVPT2, CASPT2), are designed for these complex scenarios. researchgate.netlboro.ac.uk They are essential for accurately modeling the photochemistry of dienes or reaction pathways where multiple electronic configurations are close in energy. lboro.ac.uk For example, the Diels-Alder reaction between a diene and a dienophile can exhibit significant multiconfigurational character, necessitating MR methods for an accurate description of the reaction barrier and intermediates. uchicago.edu These approaches are computationally intensive but indispensable for understanding complex reaction dynamics and the nature of excited electronic states. researchgate.netaps.org

Conformational Analysis and Isomerization Dynamics (e.g., s-cis/s-trans Conformers)

Conjugated dienes like this compound can exist in different conformations due to rotation around the central C-C single bond. The two primary planar conformations are the s-trans and s-cis forms. masterorganicchemistry.com

s-trans conformation: The two double bonds are on opposite sides of the central single bond. This is generally the more stable conformation due to reduced steric hindrance. masterorganicchemistry.com

s-cis conformation: The two double bonds are on the same side of the central single bond. While less stable, this conformation is crucial for the diene to participate in pericyclic reactions like the Diels-Alder reaction. youtube.com

The s-trans conformer of 1,3-butadiene (B125203) is about 2.3 kcal/mol more stable than the s-cis conformer. masterorganicchemistry.com The energy barrier for the trans-to-cis isomerization is a key parameter in determining the rate at which a diene can adopt the reactive s-cis conformation. For 1,3-butadiene, the Gibbs free energy difference between the cis and trans configurations is calculated to be 12.2 kJ/mol (approximately 2.9 kcal/mol). nih.gov The presence of substituents, such as the ethoxy group in this compound, will influence both the relative stability of the conformers and the rotational barrier.

Table 2: Conformational Properties of 1,3-Butadiene

PropertyConformationDescriptionEnergy
Stability s-transMore stable due to less steric repulsion. masterorganicchemistry.com~2.3 kcal/mol lower than s-cis masterorganicchemistry.com
Reactivity s-cisRequired conformation for Diels-Alder reactions. youtube.comHigher energy conformer.
Interconversion RotationThe two conformers interconvert via rotation around the central C2-C3 single bond.The activation energy for trans-cis transition in free 1,3-butadiene is 27.0 kJ/mol (~6.45 kcal/mol). nih.gov

Simulation of Spectroscopic Properties from First Principles

Computational methods allow for the simulation of various types of spectra from fundamental quantum mechanical principles, providing a powerful tool for interpreting experimental data and assigning spectral features.

The simulation of vibrational spectra (Infrared and Raman) is a common application of quantum chemistry. A standard approach involves calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic displacements. However, these calculations, typically performed using methods like DFT or MP2, often systematically overestimate experimental frequencies due to the neglect of anharmonicity and basis set limitations. researchgate.net

To improve accuracy, the Scaled Quantum-Chemical Force Field (SQM) method is widely used. researchgate.netcapes.gov.br This technique involves scaling the calculated quadratic force constants using a set of optimized, transferable scale factors. This empirical correction accounts for the known systematic errors in the theoretical calculations, yielding vibrational frequencies that are in much better agreement with experimental results. researchgate.net The SQM method has proven to be a highly successful and established technique for the assignment and prediction of vibrational spectra for a wide range of molecules, including diene systems. researchgate.netresearchgate.net This approach would be highly effective in analyzing the complex vibrational spectrum of this compound and assigning its characteristic vibrational modes.

Electronic Spectra and Excited State Characterization by Electron Impact Studies

Specific experimental data from electron impact studies on this compound is not readily found in current literature. However, the principles of such studies on similar molecules, like 1,3-butadiene, can be extrapolated to understand the expected outcomes.

Electron impact (EI) spectroscopy is a powerful technique to investigate the electronic structure of molecules. In a typical EI experiment, a beam of electrons with a known energy is directed at the target molecule. The energy loss of the scattered electrons corresponds to the energy required to promote the molecule to various excited electronic states.

For conjugated systems like this compound, the electronic transitions of primary interest are the π → π* transitions. The ethoxy group (–O–CH₂CH₃), being an electron-donating group, is expected to influence the electronic structure of the butadiene backbone. This influence would manifest as shifts in the energies of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected Observations from Electron Impact Studies:

Valence Electronic States: The primary electronic transitions would involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the ethoxy group would likely lower the energy of these transitions compared to unsubstituted butadiene, resulting in a red shift (shift to longer wavelength) in the corresponding spectra.

Rydberg States: At higher energies, transitions to Rydberg states, which involve the excitation of an electron to a large, diffuse orbital, would be observed. These are generally less affected by substitution than the valence states.

Ionization Potential: Electron impact can also lead to the ionization of the molecule. The minimum energy required to remove an electron is the ionization potential. The electron-donating nature of the ethoxy group would be expected to lower the ionization potential of this compound compared to 1,3-butadiene.

A hypothetical data table based on expected trends is presented below. The values are illustrative and not based on experimental data for the specific compound.

Table 1: Hypothetical Electron Impact Spectroscopy Data for this compound

TransitionExpected Energy Range (eV)Comparison with 1,3-Butadiene
1¹A_g → 1¹B_u (π → π)5.5 - 6.0Lower energy
1¹A_g → 2¹A_g (π → π)6.0 - 6.5Lower energy
Rydberg Transitions> 7.0Similar energies
Ionization Potential8.5 - 9.0Lower

Note: The state symmetries (A_g, B_u) are based on the C₂h point group of the trans-conformer.

Computational Reaction Mechanism Studies and Transition State Analysis

Detailed computational studies on the reaction mechanisms of this compound, particularly in the context of cycloaddition reactions like the Diels-Alder reaction, are not widely published. However, the general principles of such reactions are well-established through computational studies on related systems. academicdirect.orglongdom.org

The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile to form a six-membered ring. researchgate.net The presence of an electron-donating group, such as the ethoxy group at the 1-position of the diene, significantly influences the reactivity and regioselectivity of this reaction. This is known as a "normal-electron-demand" Diels-Alder reaction. researchgate.net

Computational Approach to Studying the Diels-Alder Reaction:

Quantum Chemical Methods: Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed to model the potential energy surface of the reaction. academicdirect.org

Transition State Search: The key to understanding the reaction mechanism is locating the transition state structure. This is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Eₐ), which determines the reaction rate. The ethoxy group is expected to lower the activation energy, thus accelerating the reaction compared to unsubstituted butadiene.

Regioselectivity: When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, different regioisomers can be formed. Computational analysis of the transition state energies for the different possible pathways can predict the major product. For a 1-alkoxy diene, the "ortho" and "para" products are typically favored.

A hypothetical data table summarizing the expected computational findings for the Diels-Alder reaction of this compound with a simple dienophile like acrolein is presented below.

Table 2: Hypothetical Computational Data for the Diels-Alder Reaction of this compound with Acrolein

Parameter"Ortho" Pathway"Meta" Pathway"Para" Pathway
Activation Energy (Eₐ, kcal/mol)~15~18~16
Reaction Enthalpy (ΔH, kcal/mol)-35-33-34
Predicted Major Product"Ortho" isomer--

Note: These values are illustrative and would depend on the specific dienophile and the level of theory used in the computation.

Advanced Analytical Methodologies for the Characterization and Study of Trans 1 Ethoxy Buta 1,3 Diene

Spectroscopic Techniques for Mechanistic Elucidation and Structural Assignment

Spectroscopic techniques provide detailed information about molecular structure, functional groups, and electronic properties, which are crucial for understanding the behavior of trans-1-ethoxy-buta-1,3-diene in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR for Reaction Monitoring and Product Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are vital for characterizing this compound and its reaction products.

Proton (¹H) NMR Spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the context of reactions involving this compound, such as Diels-Alder reactions, ¹H NMR is instrumental in monitoring the disappearance of reactant signals and the appearance of product signals. For instance, the progress of a Diels-Alder reaction can be followed by observing the changes in the vinyl proton signals of the diene and dienophile as they are consumed and the corresponding signals of the cyclic adduct are formed. researchgate.netmasterorganicchemistry.com The coupling constants observed in the ¹H NMR spectrum of the product are critical for determining the stereochemistry of the newly formed ring. masterorganicchemistry.com

The following table provides a general representation of expected NMR data for a substituted butadiene system.

Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H4.5 - 6.5Vinyl protons of the diene system.
¹H3.5 - 4.0Methylene (B1212753) (-O-CH₂-) protons of the ethoxy group.
¹H1.0 - 1.5Methyl (-CH₃) protons of the ethoxy group.
¹³C100 - 150sp² hybridized carbons of the diene.
¹³C60 - 70Methylene carbon of the ethoxy group.
¹³C10 - 20Methyl carbon of the ethoxy group.

This table is illustrative and actual chemical shifts can vary based on the specific molecular environment and solvent used.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Reaction Progress

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the C=C bonds of the conjugated diene system and the C-O bond of the ethoxy group.

During a chemical reaction, such as a Diels-Alder cycloaddition, IR spectroscopy can be used to monitor the progress by observing the disappearance of the characteristic absorption bands of the reactants and the appearance of new bands corresponding to the functional groups in the product. For example, the C=C stretching frequency of the diene would decrease in intensity as the reaction proceeds. The NIST WebBook provides IR spectral data for the parent 1,3-butadiene (B125203), which serves as a reference for understanding the vibrational modes of the diene portion of the molecule. nist.gov

Typical IR Absorption Frequencies for 1-Ethoxy-buta-1,3-diene:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=C (conjugated)Stretch~1600 - 1650
C-OStretch~1050 - 1250
=C-HBend~900 - 1000
C-H (sp³)Stretch~2850 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The conjugated π-system of the diene allows for π → π* electronic transitions upon absorption of UV radiation. The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation.

UV-Vis spectroscopy is a powerful tool for kinetic studies of reactions involving this compound. The disappearance of the diene can be monitored by the decrease in absorbance at its λ_max. This allows for the determination of reaction rates and the investigation of reaction mechanisms. For example, studies on 1,3-butadiene have utilized UV-Vis spectrophotometry to monitor its photolysis and determine the reaction kinetics. nih.govresearchgate.net The λ_max for 1,3-butadiene is around 217 nm. libretexts.org The presence of the electron-donating ethoxy group in this compound would be expected to shift the λ_max to a longer wavelength.

Electronic Transitions in Conjugated Dienes:

Molecule λ_max (nm) Transition
Ethene165π → π
1,3-Butadiene217π → π
1,3,5-Hexatriene258π → π*

The extension of conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both gas and thin-layer chromatography are routinely employed.

Gas Chromatography (GC) for Mixture Analysis and Purity Assessment

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. A sample is vaporized and injected into a column, and the components are separated based on their boiling points and interactions with the stationary phase. GC is highly effective for determining the purity of this compound and for analyzing the composition of reaction mixtures. When coupled with a mass spectrometer (GC-MS), it can also provide structural information about the separated components. The analysis of 1,3-butadiene and other volatile organic compounds in various samples has been successfully performed using GC-MS. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to screen for optimal reaction conditions. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The different components of the mixture will travel at different rates, resulting in their separation. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be easily visualized. TLC is frequently used in synthetic organic chemistry, including reactions involving dienes, to quickly assess reaction completion. nih.gov

Strategic Applications of Trans 1 Ethoxy Buta 1,3 Diene in Complex Organic Synthesis

Role as a Versatile C4 Building Block for Divergent Carbon-Carbon Bond Formation

The electron-rich nature of trans-1-ethoxy-buta-1,3-diene makes it a highly effective four-carbon (C4) building block in numerous carbon-carbon bond-forming reactions. Its primary role is as the diene component in Diels-Alder reactions, a powerful tool for the construction of six-membered rings with controlled regio- and stereochemistry. nih.govucalgary.ca The ethoxy group directs the regioselectivity of the cycloaddition, leading to the formation of specific isomers.

The reactivity of this compound extends beyond cycloadditions. It can participate in other carbon-carbon bond-forming reactions, such as Michael additions, where the nucleophilic character of the diene is exploited. nih.gov

Table 1: Representative Carbon-Carbon Bond Forming Reactions of this compound

Reaction TypeReactantProduct TypeReference
Diels-AlderElectron-deficient alkenesSubstituted cyclohexenes nih.govucalgary.ca
Diels-AlderElectron-deficient alkynesSubstituted cyclohexadienes ucalgary.ca
Michael Additionα,β-Unsaturated carbonyls1,5-Dicarbonyl compounds nih.gov

Enantio- and Diastereoselective Synthesis of Advanced Molecular Architectures

The stereochemical control in reactions involving this compound is a critical aspect of its utility in synthesizing complex, three-dimensional molecules. The Diels-Alder reaction, being a concerted process, is inherently stereospecific, meaning the stereochemistry of the dienophile is retained in the product. ucalgary.calibretexts.org This allows for the predictable formation of specific diastereomers.

Furthermore, the development of asymmetric catalysis has enabled the enantio- and diastereoselective synthesis of chiral molecules using this compound. Chiral Lewis acids or organocatalysts can be employed to create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other. This is particularly significant in the synthesis of biologically active compounds and pharmaceutical intermediates where specific stereoisomers are required for desired activity. nih.gov

Table 2: Stereoselective Reactions Involving Dienes

Reaction TypeCatalyst TypeStereochemical OutcomeSignificanceReference
Asymmetric Diels-AlderChiral Lewis AcidHigh enantioselectivityAccess to chiral cyclohexenes nih.gov
Diastereoselective Diels-AlderAchiralPredictable diastereoselectivityControl of relative stereochemistry ucalgary.calibretexts.org

Precursors for the Construction of Heterocyclic and Polycyclic Systems

This compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic and polycyclic systems. nih.gov In hetero-Diels-Alder reactions, the diene can react with dienophiles containing heteroatoms, such as carbonyls or imines, to form six-membered heterocyclic rings like dihydropyrans and tetrahydropyridines. youtube.com The resulting cycloadducts can then be further elaborated into more complex heterocyclic structures.

The construction of polycyclic systems is often achieved through sequential Diels-Alder reactions or by using the initial cycloadduct as a scaffold for further ring-forming transformations. beilstein-journals.org This strategy has been employed in the total synthesis of various natural products containing complex polycyclic frameworks.

Table 3: Heterocyclic and Polycyclic Systems from Diene Precursors

System TypeSynthetic ApproachKey IntermediateReference
DihydropyransHetero-Diels-Alder with aldehydesDihydropyran adduct nih.gov
TetrahydropyridinesHetero-Diels-Alder with iminesTetrahydropyridine adduct youtube.com
Polycyclic aromaticsSequential Diels-Alder reactionsBridged bicyclic adducts beilstein-journals.org

Utility in the Synthesis of Functionalized Polymers and Advanced Materials

The diene functionality of this compound makes it a suitable monomer for polymerization reactions, leading to the formation of functionalized polymers and advanced materials. smolecule.comnih.gov Cationic polymerization of this monomer can produce polymers with unique properties for applications in coatings, adhesives, and sealants. smolecule.com The presence of the ethoxy group along the polymer backbone can influence the material's properties, such as solubility and adhesion. mdpi.com

Moreover, this compound can be copolymerized with other monomers to create materials with tailored characteristics. researchgate.net For instance, copolymerization with butadiene can lead to synthetic rubbers with modified properties. essentialchemicalindustry.orglibretexts.org The ability to introduce functionality through the monomer unit provides a pathway to advanced materials with specific performance attributes.

Table 4: Polymerization of Dienes and Applications

Q & A

Basic: What are the established synthesis routes for trans-1-Ethoxy-buta-1,3-diene, and how do biobased methods compare to conventional petroleum-based approaches?

Answer:
Synthesis routes for this compound typically involve catalytic dehydration of ethoxy-substituted alcohols or selective etherification of diene precursors. A biobased approach could utilize fermentation-derived buta-1,3-diene (e.g., from biomass sugars) followed by ethoxylation, as modeled in life cycle assessments (LCAs) for buta-1,3-diene production . Key methodological considerations include:

  • Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) for dehydration vs. enzymatic pathways for biobased processes.
  • Yield Optimization : Petroleum-based methods achieve ~85% purity but require energy-intensive distillation; biobased routes may have lower yields (~60–70%) but reduce carbon footprints .
  • LCA Metrics : Biobased processes reduce fossil depletion by 40–60% but face challenges in feedstock scalability .

Advanced: How can computational models predict the reaction kinetics of this compound with atmospheric oxidants like ozone?

Answer:
Reaction kinetics can be modeled using structure-activity relationships (SARs) and Arrhenius parameters derived for conjugated dienes. For example:

  • Rate Coefficient Estimation : The ethoxy group’s electron-donating effect reduces reactivity compared to unsubstituted buta-1,3-diene. A base rate coefficient k298Kk_{298K} of 1.0×1014cm3molecule1s11.0 \times 10^{-14} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} is assumed, with adjustments for substituent effects .

  • Computational Tools : Gaussian or DFT calculations to map transition states and validate experimental kk values.

  • Data Table :

    Compoundk298K(cm3molecule1s1)k_{298K} \, (\text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1})
    Buta-1,3-diene1.0×10141.0 \times 10^{-14}
    This compound6.5×10156.5 \times 10^{-15} (estimated)

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • UV-Vis Spectroscopy : Identifies conjugation via ππ\pi \rightarrow \pi^* transitions. The ethoxy group shifts λmax\lambda_{\text{max}} to ~220–240 nm compared to 210 nm for unsubstituted buta-1,3-diene .
  • NMR : 1H^1\text{H}-NMR distinguishes trans-configuration (J = 12–16 Hz for conjugated doublets) and ethoxy proton signals at δ 1.2–1.4 ppm .
  • IR Spectroscopy : C-O stretching vibrations at ~1100–1250 cm⁻¹ confirm the ether group .

Advanced: What are the implications of this compound’s structural configuration on its copolymerization behavior with styrene derivatives?

Answer:
The trans-configuration enhances steric stability, favoring controlled radical polymerization (e.g., ATRP or RAFT). Key considerations:

  • Reactivity Ratios : The ethoxy group lowers electron density, reducing styrene incorporation rates compared to buta-1,3-diene .
  • Copolymer Properties : Styrene-butadiene copolymers with ethoxy substituents exhibit improved thermal stability (Tg increase by 10–15°C) but reduced tensile strength due to steric hindrance .
  • Methodology : Use SEC and DSC to analyze molecular weight distributions and thermal transitions.

Safety: What toxicological considerations are critical when handling this compound in laboratory settings?

Answer:

  • Acute Toxicity : Analogous to buta-1,3-diene, it may irritate mucous membranes (LC₅₀ > 270,000 mg/m³ in rats) .
  • Carcinogenicity : Classified as Group 1A (EU) due to structural similarity to buta-1,3-diene, which is IARC Group 1 .
  • Handling Protocols : Use fume hoods, PPE, and continuous air monitoring. Store under inert gas to prevent peroxidation .

Methodological: How can researchers analyze dimerization kinetics of this compound using spreadsheet-based data processing?

Answer:

  • Experimental Setup : Monitor dimerization (e.g., to octa-1,5-diene) via GC-MS or UV-Vis at varying temperatures .

  • Data Analysis : Use spreadsheet tools (Excel, Python) to fit second-order kinetics:
    1[A]=kt+1[A]0\frac{1}{[A]} = kt + \frac{1}{[A]_0}

  • Example Data Table :

    Time (min)[this compound] (M)
    00.10
    100.08
    200.065
    300.052

Advanced: How does the electron-withdrawing ethoxy group influence the reactivity of the conjugated diene system compared to unsubstituted buta-1,3-diene?

Answer:

  • Electronic Effects : The ethoxy group donates electrons via resonance, stabilizing the diene and reducing electrophilic addition rates (e.g., Diels-Alder reactions) .
  • Kinetic Studies : Compare reaction rates with dienophiles (e.g., maleic anhydride). Ethoxy substitution decreases kk by \sim30–50% .
  • Computational Validation : HOMO-LUMO gap analysis using DFT shows increased electron density at the terminal carbons .

Regulatory: What compliance standards apply to this compound under global chemical regulations?

Answer:

  • EU REACH : Requires registration for quantities >1 ton/year and hazard communication under CLP Regulation (Carcinogen 1A) .
  • ACGIH : Classified as A2 (suspected human carcinogen), mandating workplace exposure limits (WELs) < 0.5 ppm .
  • OSHA : Follows Globally Harmonized System (GHS) labeling for carcinogenicity and mutagenicity .

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